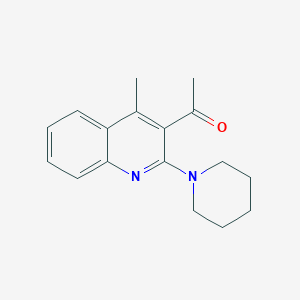

1-(4-Methyl-2-piperidino-3-quinolinyl)-1-ethanone

CAS No.: 339106-19-3

Cat. No.: VC6921647

Molecular Formula: C17H20N2O

Molecular Weight: 268.36

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 339106-19-3 |

|---|---|

| Molecular Formula | C17H20N2O |

| Molecular Weight | 268.36 |

| IUPAC Name | 1-(4-methyl-2-piperidin-1-ylquinolin-3-yl)ethanone |

| Standard InChI | InChI=1S/C17H20N2O/c1-12-14-8-4-5-9-15(14)18-17(16(12)13(2)20)19-10-6-3-7-11-19/h4-5,8-9H,3,6-7,10-11H2,1-2H3 |

| Standard InChI Key | DBNPQKBTWCBPEZ-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=NC2=CC=CC=C12)N3CCCCC3)C(=O)C |

Introduction

Structural and Molecular Characteristics

IUPAC Nomenclature and Substituent Configuration

The systematic name 1-(4-Methyl-2-piperidino-3-quinolinyl)-1-ethanone delineates a quinoline scaffold substituted at three positions:

-

Position 2: A piperidino group (piperidin-1-yl), a six-membered saturated ring containing one nitrogen atom.

-

Position 3: An ethanone (acetyl) group bonded directly to the quinoline nucleus.

-

Position 4: A methyl group.

The molecular formula is inferred as C₁₇H₂₀N₂O, with a molecular weight of 268.35 g/mol based on analogous compounds . The piperidino group introduces steric bulk and basicity, while the acetyl moiety may influence electronic properties and hydrogen-bonding capacity.

Comparative Physicochemical Properties

While exact data for the target compound are unavailable, related ethanone-substituted quinolines offer approximate benchmarks:

The higher molecular weight and steric demands of the piperidino group in the target compound suggest increased hydrophobicity compared to simpler derivatives .

Synthetic Methodologies

Friedländer Quinoline Synthesis

The solvent-free Friedländer reaction using poly(phosphoric acid (PPA) as a catalyst, as demonstrated for 1-(4-phenylquinolin-2-yl)propan-1-one , provides a plausible route. This method involves condensing 2-aminobenzophenone derivatives with cyclic ketones:

-

Reactants: A substituted 2-aminobenzaldehyde derivative and a diketone (e.g., pentane-2,4-dione).

-

Conditions: Heating at 90°C under solvent-free conditions with PPA .

-

Mechanism: Acid-catalyzed cyclodehydration forming the quinoline core.

For the target compound, introducing the piperidino group may require pre-functionalization of the starting material or post-synthetic modification via nucleophilic aromatic substitution.

Post-Synthetic Modifications

-

Piperidino Introduction: Treating a halogenated quinoline precursor (e.g., 2-chloro-4-methyl-3-acetylquinoline) with piperidine under basic conditions.

-

Acetylation: Direct acetylation at position 3 using acetic anhydride in the presence of Lewis acids.

Spectroscopic and Computational Insights

Vibrational Spectroscopy

The acetyl carbonyl stretch in analogous compounds appears near 1697 cm⁻¹ in FT-IR spectra , a region characteristic of ketones. The piperidino group’s N–H stretch (if protonated) would overlap with aliphatic C–H stretches (~2800–3000 cm⁻¹).

Nuclear Magnetic Resonance (NMR)

-

¹H NMR: Expected signals include:

-

Quinoline aromatic protons: δ 7.5–8.5 ppm (multiplet).

-

Piperidino protons: δ 1.4–2.8 ppm (multiplet for CH₂ groups).

-

Acetyl methyl: δ 2.6–3.0 ppm (singlet).

-

-

¹³C NMR: The acetyl carbonyl carbon should resonate near δ 200–210 ppm .

Density Functional Theory (DFT) Predictions

Computational studies on similar quinolines suggest:

-

Frontier Molecular Orbitals (FMOs): The highest occupied molecular orbital (HOMO) localizes on the quinoline π-system, while the lowest unoccupied molecular orbital (LUMO) involves the acetyl group.

-

Molecular Electrostatic Potential (MEP): Electron-deficient regions near the acetyl group may drive nucleophilic interactions.

Crystallographic and Supramolecular Behavior

Crystal Packing Analogues

In the methanol solvate of a related piperidino-quinoline derivative, centrosymmetric molecules form supramolecular chains via O–H⋯O and C–H⋯O hydrogen bonds . For the target compound, similar intermolecular interactions could arise between acetyl carbonyls and piperidino N–H groups, influencing solubility and crystallinity.

Predicted Unit Cell Parameters

Based on isostructural compounds , the crystal system is likely monoclinic with space group P2₁/c. Key parameters might include:

-

a-axis: ~10–12 Å (chain direction via hydrogen bonding).

-

b-axis: ~7–9 Å.

-

c-axis: ~15–18 Å (layer stacking).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume